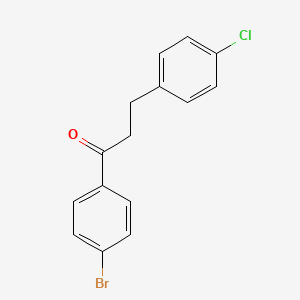

4'-Bromo-3-(4-chlorophenyl)propiophenone

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWRXMBFZVSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644474 | |

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296271-45-9 | |

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)propiophenone typically involves the reaction of 4’-bromoacetophenone with 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents such as bromine (Br₂) and chlorine (Cl₂)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various halogenated derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4'-Bromo-3-(4-chlorophenyl)propiophenone may exhibit anticancer properties. Studies of structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results suggest that certain derivatives of this compound are more effective against U-87 cells than MDA-MB-231 cells, indicating potential therapeutic applications in oncology .

Antioxidant Properties

The antioxidant capacity of halogenated compounds like this compound has been documented through methods such as the DPPH radical scavenging assay. These compounds have demonstrated the ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties, potentially interacting with pain modulation receptors. Further investigations are necessary to elucidate the mechanisms involved and confirm these effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique halogenation pattern allows it to participate in various chemical reactions, including:

- Reduction : This process can lead to the formation of alcohols or alkanes.

- Substitution : The compound can undergo substitution reactions with halogenating agents, resulting in diverse halogenated derivatives.

- Oxidation : It can be oxidized to form carboxylic acids or ketones .

Materials Science

The compound's unique chemical structure makes it a candidate for applications in materials science. Its properties can be exploited in developing advanced materials with specific functionalities, such as polymers or coatings that require enhanced thermal stability or chemical resistance.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of structurally similar compounds found that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicate promising therapeutic applications for halogenated propiophenones in cancer treatment .

Case Study 2: Neurotoxicity Assessment

In vitro studies have assessed the neurotoxic potential of substituted phenethylamines, revealing concentration-dependent cytotoxicity in neuronal cell lines. While not directly related to this compound, these findings underscore the importance of understanding the broader implications of halogenated compounds on neuronal health .

Mecanismo De Acción

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one

- CAS Registry Number : 296271-45-9

- Molecular Formula : C₁₅H₁₂BrClO

- Molar Mass : 323.61 g/mol .

This compound features a propiophenone backbone substituted with a bromine atom at the 4' position of the phenyl ring and a 4-chlorophenyl group at the 3-position (Figure 1). It is utilized as an intermediate in pharmaceuticals, agrochemicals, and dye synthesis due to its halogenated aromatic structure, which enhances reactivity in cross-coupling and functionalization reactions .

Structural and Functional Comparison with Analogous Compounds

Substituted Propiophenone Derivatives

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | 296271-45-9 | C₁₅H₁₂BrClO | 323.61 | 4'-Br, 3-(4-ClPh) |

| 4'-Bromo-3-chloropropiophenone | 31736-73-9 | C₉H₈BrClO | 247.52 | 4'-Br, 3-Cl |

| 4'-Bromo-3-(4-methylphenyl)propiophenone | 898768-71-3 | C₁₅H₁₃BrO | 303.20 | 4'-Br, 3-(4-MePh) |

| 4'-Bromo-3-(3-fluorophenyl)propiophenone | 898789-05-4 | C₁₅H₁₂BrFO | 307.16 | 4'-Br, 3-(3-FPh) |

| 4'-Bromo-3-(3-bromophenyl)propiophenone | 898782-36-0 | C₁₅H₁₂Br₂O | 368.06 | 4'-Br, 3-(3-BrPh) |

Key Observations :

- Halogen Effects : The presence of bromine (Br) and chlorine (Cl) in the target compound increases molar mass compared to analogs with methyl (Me) or fluorine (F) groups. Halogens also enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

- Steric and Electronic Modulation : The 4-chlorophenyl group provides steric bulk and electronic stabilization, contrasting with smaller substituents like fluorine or methyl, which reduce steric hindrance .

Pharmaceutical and Agrochemical Relevance

Computational Studies

- DFT Analysis : Studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) at the B3LYP/6-311G(d,p) level reveal that electron-withdrawing groups (e.g., Cl) stabilize the HOMO-LUMO gap, enhancing photochemical stability .

Actividad Biológica

4'-Bromo-3-(4-chlorophenyl)propiophenone is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl rings, suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C15H12BrClO

- Molecular Weight : Approximately 307.62 g/mol

- Appearance : Typically a solid at room temperature.

The compound is synthesized through the reaction of 4'-bromoacetophenone with 4-chlorobenzyl alcohol, which involves controlled conditions to achieve high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. The halogenated structure enhances its reactivity, allowing it to participate in various chemical reactions that can modulate biological functions. The exact mechanisms remain under investigation but may include:

- Receptor Binding : Potential interactions with pain modulation receptors, suggesting analgesic properties.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Analgesic Properties

Preliminary studies indicate that this compound may exhibit analgesic effects. Research has shown that compounds with similar structures often interact with pain signaling pathways, potentially providing relief from chronic pain conditions. Further studies are necessary to elucidate these mechanisms and confirm efficacy .

Antioxidant and Anticancer Activity

Research on related compounds has demonstrated significant antioxidant and anticancer activities. For instance, derivatives of similar structures have shown promising results in scavenging free radicals and inhibiting cancer cell proliferation. The DPPH radical scavenging method has been employed to assess antioxidant activity, indicating that halogenated compounds may enhance these effects .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of structurally similar compounds found that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay revealed that some derivatives were significantly more effective against U-87 cells compared to MDA-MB-231 cells, suggesting a potential therapeutic application for halogenated propiophenones in cancer treatment .

Case Study 2: Neurotoxicity Assessment

In vitro studies have also assessed the neurotoxic potential of substituted phenethylamines, revealing concentration-dependent cytotoxicity in neuronal cell lines. While not directly related to this compound, these findings underscore the importance of understanding the broader implications of halogenated compounds on neuronal health .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4'-Chloro-3-(3-chlorophenyl)propiophenone | Different halogenation pattern | Anticancer potential |

| 4'-Bromo-3-(3-chlorophenyl)propiophenone | Chlorine atom positioned differently | Potential neurotoxicity |

| 4'-Bromo-3-chloropropiophenone | Lacks additional phenyl group | Analgesic properties |

The unique halogenation pattern of this compound differentiates it from its analogs, potentially conferring distinct biological activities that warrant further exploration .

Q & A

Q. What are the standard synthetic routes for 4'-Bromo-3-(4-chlorophenyl)propiophenone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via bromination of a propiophenone precursor. A typical method involves:

- Bromination : Using brominating agents (e.g., Br₂, H₂O₂, or NBS) under controlled conditions. For example, hydrogen peroxide (35%) and sodium bicarbonate are used to stabilize intermediates during bromination .

- Purification : Recrystallization from chloroform/methanol mixtures improves purity (>95%) .

Key variables affecting yield include temperature (optimal range: 0–5°C for exothermic bromination), stoichiometry (1:1.2 molar ratio of precursor to bromine), and catalyst selection (e.g., FeCl₃ for regioselectivity). Lower yields (<70%) may result from incomplete quenching or side reactions like over-bromination.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Answer:

- ¹H NMR : The aromatic region (δ 7.2–8.0 ppm) shows splitting patterns consistent with disubstituted benzene (4-chlorophenyl group) and a para-brominated propiophenone moiety. The ketone carbonyl appears at δ ~2.8 ppm .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 323 (C₁₅H₁₁BrClO). Isotopic peaks for Br (~1:1 ratio at m/z 323/325) and Cl (minor contribution at m/z 325/327) confirm halogen presence .

Cross-validation with IR (C=O stretch ~1680 cm⁻¹) and elemental analysis (C, H, Br, Cl within ±0.3% theoretical) is recommended.

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for brominated propiophenones be resolved?

Answer: Contradictions often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance bromine solubility but promote side reactions. Non-polar solvents (e.g., CCl₄) favor regioselectivity .

- Catalyst purity : Trace metals (e.g., Fe³⁺) in catalysts can alter reaction pathways. Use HPLC-grade reagents and inert atmospheres to minimize variability .

Methodological resolution :

Replicate reactions under identical conditions (solvent, temperature, catalyst batch).

Analyze byproducts via GC-MS to identify competing pathways (e.g., dehalogenation or dimerization).

Optimize quenching protocols (e.g., slow addition of Na₂S₂O₃) to prevent intermediate degradation .

Q. What strategies optimize the electrochemical carboxylation of this compound for pharmaceutical intermediates?

Answer: Electrochemical carboxylation introduces CO₂ at the ketone group, forming α,β-unsaturated acids. Key parameters:

- Electrode material : Pt or Ag cathodes improve electron transfer efficiency (~85% Faradaic efficiency) .

- Electrolyte composition : Tetrabutylammonium bromide (0.1 M in DMF) enhances conductivity and stabilizes intermediates .

- CO₂ pressure : 1–2 atm minimizes side reactions (e.g., dimerization). Post-reaction, purify via acid-base extraction (pH 3–4) to isolate the carboxylated product .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The 4-chlorophenyl moiety:

- Steric effects : Ortho-substituents hinder Pd catalyst access, reducing coupling efficiency. Para-substitution (as in this compound) minimizes steric hindrance, enabling >80% yield with Pd(PPh₃)₄ .

- Electronic effects : The electron-withdrawing Cl group activates the aryl bromide toward oxidative addition. Use ligand-free conditions (e.g., Pd/C) for faster kinetics .

Validation : Compare coupling rates with meta-substituted analogs using kinetic studies (e.g., in situ IR monitoring).

Q. What safety protocols are critical when handling this compound due to its hazardous intermediates?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods during bromination to avoid inhalation of Br₂ vapors.

- Waste disposal : Quench residual bromine with NaHCO₃ before aqueous neutralization .

- Emergency measures : Immediate rinsing with water (15 mins) for skin contact and ethanol for solvent spills .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Answer:

- Solvent replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .

- Catalyst recycling : Immobilize FeCl₃ on silica gel to reduce metal waste.

- Energy efficiency : Microwave-assisted synthesis reduces reaction time (10 mins vs. 6 hrs conventional) and improves yield (85% vs. 70%) .

Q. What analytical challenges arise in detecting degradation products of this compound in environmental samples?

Answer:

- Low concentrations : Use SPE (solid-phase extraction) with C18 cartridges to concentrate samples before LC-MS/MS analysis .

- Matrix interference : Apply tandem MS (MRM mode) to differentiate degradation products (e.g., dehalogenated analogs) from background organics.

- Quantification : Isotope dilution with deuterated internal standards (e.g., d₆-dimethyl analogs) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.